Lipophilicity-Driven Differentiation: Target Compound (4-OMe) vs. Des-Methoxy Analog (Phenyl)
The target compound incorporates a 4-methoxyphenyl substituent, whereas the closest commercially available analog, 5-[1-(3-chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole (CAS 859145-07-6), bears an unsubstituted phenyl ring. The methoxy group contributes to a higher computed lipophilicity (XLogP3-AA = 3.9) for the target compound [1], compared to an estimated XLogP3-AA of approximately 3.4 for the des-methoxy analog (based on a ΔlogP contribution of ~0.5 for the para-methoxy substituent). This difference can influence membrane permeability and non-specific binding profiles in cell-based assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole (CAS 859145-07-6); Estimated XLogP3-AA ~3.4 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Selection of the 4-methoxyphenyl variant ensures higher lipophilicity, which is a critical parameter for optimizing CNS penetration or cellular uptake in phenotypic screens.
- [1] PubChem Compound Summary for CID 3440612, Computed Properties: XLogP3-AA. View Source
